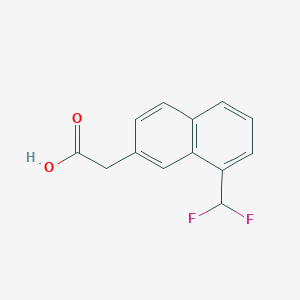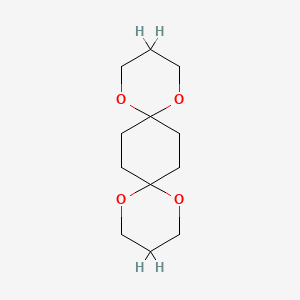
2-(Ethylsulfanyl)-3-methylnaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylthio)-3-methylnaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a naphthalene ring system with an ethylthio group at the second position and a methyl group at the third position, along with two ketone functionalities at the first and fourth positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylthio)-3-methylnaphthalene-1,4-dione can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-ethylthio-3-methylnaphthalene with an appropriate acylating agent under acidic conditions. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process.
Another synthetic route involves the oxidation of 2-(ethylthio)-3-methylnaphthalene using an oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce the ketone functionalities at the desired positions.
Industrial Production Methods
In an industrial setting, the production of 2-(Ethylthio)-3-methylnaphthalene-1,4-dione may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent product formation. The use of environmentally friendly oxidizing agents and catalysts is preferred to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethylthio)-3-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the ketone groups can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with halogens can lead to halogenated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Aluminum chloride (AlCl3) for Friedel-Crafts acylation.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Alcohols: Formed through reduction of ketone groups.
Halogenated Derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
2-(Ethylthio)-3-methylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various naphthoquinone derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. Naphthoquinones are known to interact with biological macromolecules, making them valuable in drug discovery.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections. The compound’s ability to generate reactive oxygen species (ROS) is of particular interest in cancer research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals. Its unique chemical structure allows for the development of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Ethylthio)-3-methylnaphthalene-1,4-dione involves its interaction with cellular components, leading to various biological effects. The compound can generate reactive oxygen species (ROS) through redox cycling, which can induce oxidative stress in cells. This oxidative stress can damage cellular components such as DNA, proteins, and lipids, leading to cell death.
In cancer cells, the compound’s ability to generate ROS can trigger apoptosis (programmed cell death) by activating signaling pathways such as the mitochondrial pathway. The compound may also inhibit key enzymes involved in cellular metabolism, further contributing to its cytotoxic effects.
Comparación Con Compuestos Similares
2-(Ethylthio)-3-methylnaphthalene-1,4-dione can be compared with other naphthoquinone derivatives to highlight its uniqueness:
2-Methyl-1,4-naphthoquinone: Lacks the ethylthio group, resulting in different chemical reactivity and biological activity.
2-(Methylthio)-3-methylnaphthalene-1,4-dione: Similar structure but with a methylthio group instead of an ethylthio group, leading to variations in its chemical and biological properties.
1,4-Naphthoquinone: The parent compound without any substituents, exhibiting different reactivity and applications.
Propiedades
Número CAS |
2593-56-8 |
|---|---|
Fórmula molecular |
C13H12O2S |
Peso molecular |
232.30 g/mol |
Nombre IUPAC |
2-ethylsulfanyl-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C13H12O2S/c1-3-16-13-8(2)11(14)9-6-4-5-7-10(9)12(13)15/h4-7H,3H2,1-2H3 |
Clave InChI |
AAPLOQZFUUYECE-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=C(C(=O)C2=CC=CC=C2C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B11876447.png)
![8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11876449.png)










